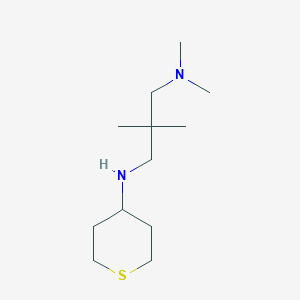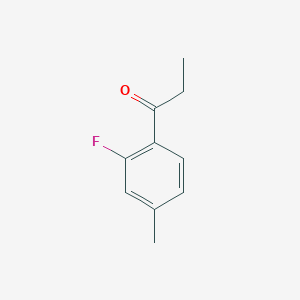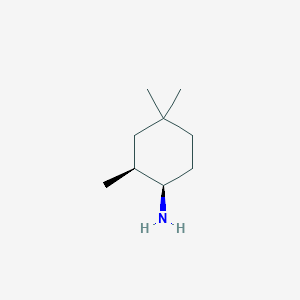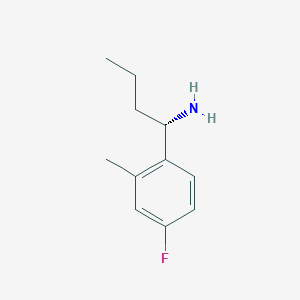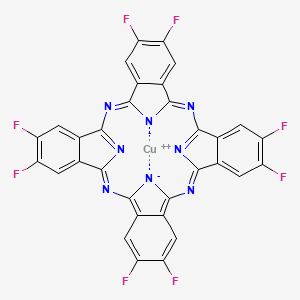
2,3,9,10,16,17,23,24-OctafluorophthalocyanineCopper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) is a highly fluorinated phthalocyanine complex with the molecular formula C32H8CuF8N8. This compound is known for its unique electronic properties and stability, making it a valuable material in various scientific and industrial applications. It appears as a dark red to dark blue powder or crystal and is often used in the fields of photonics, optoelectronics, and organic semiconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) typically involves the reaction of copper(II) salts with fluorinated phthalonitrile precursors under high-temperature conditions. One common method is the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper(II) salt, such as copper(II) chloride, in a high-boiling solvent like quinoline. The reaction is carried out at elevated temperatures (around 200-250°C) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves sublimation purification to achieve high purity levels. The sublimation process involves heating the crude product under reduced pressure, allowing the pure compound to sublime and be collected on a cooler surface. This method ensures the removal of impurities and results in a product with a purity of over 98% .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Fluorine atoms on the phthalocyanine ring can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper complexes, while reduction can produce lower oxidation state species. Substitution reactions can result in various functionalized phthalocyanine derivatives .
Applications De Recherche Scientifique
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a building block for the construction of metal-organic frameworks (MOFs).
Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of organic semiconductors, photovoltaic cells, and sensors
Mécanisme D'action
The mechanism of action of 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The compound’s electronic properties also make it an effective material for use in organic semiconductors and photovoltaic cells, where it facilitates charge transport and light absorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) Phthalocyanine: A non-fluorinated analog with similar electronic properties but lower stability and solubility.
Copper(II) Hexadecafluorophthalocyanine: A more highly fluorinated analog with enhanced stability and electronic properties.
Copper(II) Octahydroxyphthalocyanine: A hydroxylated analog with different solubility and reactivity profiles
Uniqueness
2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) is unique due to its high degree of fluorination, which imparts exceptional stability, electronic properties, and solubility in various solvents. These characteristics make it particularly suitable for advanced applications in photonics, optoelectronics, and organic semiconductors .
Propriétés
Formule moléculaire |
C32H8CuF8N8 |
|---|---|
Poids moléculaire |
720.0 g/mol |
Nom IUPAC |
copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 |
Clé InChI |
SYOZEEBBXMOLOS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)F)F)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


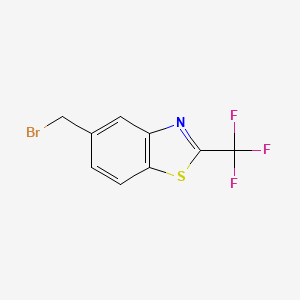
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)

![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
